3-Chloro-1-phenylisoquinoline
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Overview
Description
3-Chloro-1-phenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-Chloro-1-phenylisoquinoline involves the Suzuki coupling reaction. This reaction typically uses a palladium catalyst, such as PdCl2(PPh3)2, and is often conducted under microwave-assisted conditions to enhance efficiency. The reaction involves the coupling of 1-chloro-3-phenylisoquinoline with boronic acids in the presence of a base like sodium carbonate and a solvent such as 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a cornerstone in the large-scale synthesis of various isoquinoline derivatives due to its versatility and high yield.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-phenylisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the isoquinoline ring, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Often use reagents like sodium carbonate or other bases to facilitate the reaction.
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: May use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 1,3-disubstituted isoquinolines .
Scientific Research Applications
3-Chloro-1-phenylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 3-Chloro-1-phenylisoquinoline is not fully elucidated, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, isoquinoline derivatives are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 1-Chloroisoquinoline
- 3-Phenylisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 3-Chloro-1-phenylisoquinoline is unique due to the presence of both a chlorine atom and a phenyl group on the isoquinoline ring. This combination can significantly influence its chemical reactivity and biological activity compared to other isoquinoline derivatives. For instance, the presence of the chlorine atom can enhance its electrophilic properties, making it more reactive in substitution reactions .
Properties
IUPAC Name |
3-chloro-1-phenylisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRDUNPETLXZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444420 |
Source
|
Record name | Isoquinoline, 3-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89721-07-3 |
Source
|
Record name | Isoquinoline, 3-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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